molecular formula C6H5Cl2IN2 B15170175 4,6-Dichloro-2-ethyl-5-iodopyrimidine CAS No. 917896-50-5

4,6-Dichloro-2-ethyl-5-iodopyrimidine

Cat. No.: B15170175
CAS No.: 917896-50-5
M. Wt: 302.92 g/mol
InChI Key: IBTPVCMGKMPPBE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethyl-5-iodopyrimidine is a heterocyclic compound with the molecular formula C6H5Cl2IN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-ethyl-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-ethylpyrimidine with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethyl-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the halogenation pattern .

Scientific Research Applications

4,6-Dichloro-2-ethyl-5-iodopyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-5-iodopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-iodopyrimidine
  • 4,6-Dichloropyrimidine
  • 2-Ethyl-5-iodopyrimidine

Uniqueness

4,6-Dichloro-2-ethyl-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

917896-50-5

Molecular Formula

C6H5Cl2IN2

Molecular Weight

302.92 g/mol

IUPAC Name

4,6-dichloro-2-ethyl-5-iodopyrimidine

InChI

InChI=1S/C6H5Cl2IN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3

InChI Key

IBTPVCMGKMPPBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)I)Cl

Origin of Product

United States

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